![molecular formula C10H11N3O B13119449 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenzo[e][1,2,4]triazin-3-amine Blatter radicals . These radicals were first reported by Blatter in 1968 . Unlike their nitroxide counterparts, Blatter radicals exhibit greater flexibility for modification through simple substitution changes. Recent advancements in their synthesis have positioned them as promising candidates for various applications in functional materials.
Preparation Methods
The synthetic routes for 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone involve the introduction of a methyl group onto the benzo[e][1,2,4]triazine core. While specific methods may vary, one common approach is the reaction of benzo[e][1,2,4]triazin-3-amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under suitable conditions. Industrial production methods may involve large-scale synthesis and purification processes .
Chemical Reactions Analysis
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield reduced derivatives of the compound.
Substitution: Substituting functional groups on the benzo[e][1,2,4]triazine ring can modify its properties. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone finds applications in various fields:
Chemistry: As a stable radical, it serves as a spin label in EPR spectroscopy.
Biology: It can be used as a probe to study redox processes in biological systems.
Medicine: Research explores its potential as an antioxidant or therapeutic agent.
Industry: It may contribute to the development of functional materials like liquid crystals and magnetic materials.
Mechanism of Action
The exact mechanism by which 1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone exerts its effects remains an active area of investigation. It likely involves interactions with molecular targets and pathways related to redox processes, but further studies are needed to elucidate the specifics.
Comparison with Similar Compounds
While Blatter radicals share some similarities with nitroxides, their unique properties make them distinct. Other similar compounds include nitroxides, stable radicals, and related heterocyclic systems.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(7-methyl-2H-1,2,4-benzotriazin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-9-10(5-7)13(8(2)14)12-6-11-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
MVRIFDJBWNCNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CNN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


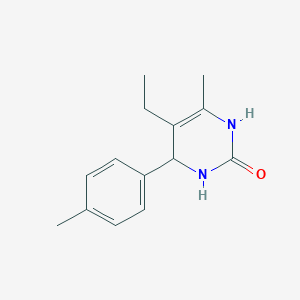
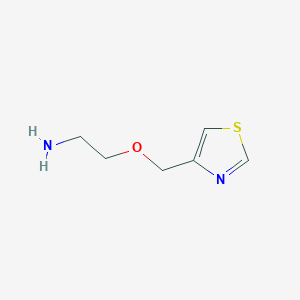
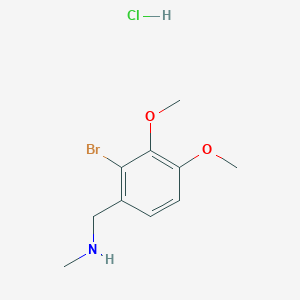
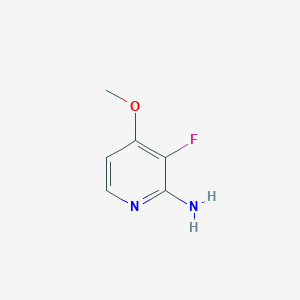
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)




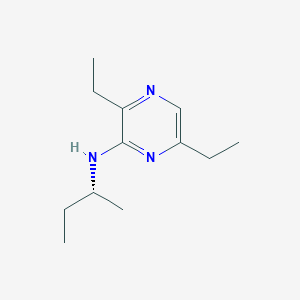


![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
